N'-(4-(Dimethylamino)benzylidene)-3-isopropyl-1H-pyrazole-5-carbohydrazide
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Overview
Description
N’-(4-(Dimethylamino)benzylidene)-3-isopropyl-1H-pyrazole-5-carbohydrazide is a hydrazone derivative known for its diverse applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a dimethylamino group attached to a benzylidene moiety, which is further linked to a pyrazole ring through a carbohydrazide linkage. The unique structure of this compound imparts it with significant chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-(Dimethylamino)benzylidene)-3-isopropyl-1H-pyrazole-5-carbohydrazide typically involves the condensation reaction between 4-(dimethylamino)benzaldehyde and 3-isopropyl-1H-pyrazole-5-carbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions . The reaction mixture is heated to facilitate the formation of the hydrazone linkage, and the product is then purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions such as temperature, solvent, and reaction time. The use of catalysts like silica gel can enhance the reaction efficiency and yield . The purified product is obtained through filtration and drying processes.
Chemical Reactions Analysis
Types of Reactions
N’-(4-(Dimethylamino)benzylidene)-3-isopropyl-1H-pyrazole-5-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced hydrazone derivatives.
Substitution: Formation of substituted hydrazone derivatives with various functional groups.
Scientific Research Applications
N’-(4-(Dimethylamino)benzylidene)-3-isopropyl-1H-pyrazole-5-carbohydrazide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N’-(4-(Dimethylamino)benzylidene)-3-isopropyl-1H-pyrazole-5-carbohydrazide involves its interaction with various molecular targets:
Comparison with Similar Compounds
Similar Compounds
- N’-(4-(Dimethylamino)benzylidene)-2-oxo-2H-chromene-3-carbohydrazide
- N’-(4-(Dimethylamino)benzylidene)-4-hydroxybenzohydrazide
Uniqueness
N’-(4-(Dimethylamino)benzylidene)-3-isopropyl-1H-pyrazole-5-carbohydrazide is unique due to its specific structural features, such as the presence of the pyrazole ring and the isopropyl group, which impart distinct chemical reactivity and biological activity compared to other similar hydrazone derivatives.
Properties
Molecular Formula |
C16H21N5O |
---|---|
Molecular Weight |
299.37 g/mol |
IUPAC Name |
N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-5-propan-2-yl-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C16H21N5O/c1-11(2)14-9-15(19-18-14)16(22)20-17-10-12-5-7-13(8-6-12)21(3)4/h5-11H,1-4H3,(H,18,19)(H,20,22)/b17-10+ |
InChI Key |
DDBHLFWXTRKNJR-LICLKQGHSA-N |
Isomeric SMILES |
CC(C)C1=CC(=NN1)C(=O)N/N=C/C2=CC=C(C=C2)N(C)C |
Canonical SMILES |
CC(C)C1=CC(=NN1)C(=O)NN=CC2=CC=C(C=C2)N(C)C |
Origin of Product |
United States |
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